molecular formula C7H8N4OS B083338 Isonicotyl thiosemicarbazone CAS No. 14397-24-1

Isonicotyl thiosemicarbazone

Cat. No.: B083338
CAS No.: 14397-24-1
M. Wt: 196.23 g/mol
InChI Key: VXVGIABASNIWKS-UHFFFAOYSA-N
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Description

Isonicotyl thiosemicarbazone is a compound belonging to the thiosemicarbazone family, which is known for its diverse biological activities. Thiosemicarbazones are derived from the reaction of thiosemicarbazide with aldehydes or ketones. These compounds have been extensively studied due to their potential therapeutic applications, including antiviral, anticancer, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isonicotyl thiosemicarbazone can be synthesized through the reaction of isonicotinic acid hydrazide with thiosemicarbazide. The reaction typically occurs in an acidic or neutral medium, often using ethanol as a solvent. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: Isonicotyl thiosemicarbazone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of isonicotyl thiosemicarbazone involves its ability to chelate metal ions, which is crucial for its biological activity. By binding to metal ions, the compound can inhibit the function of metalloenzymes, disrupt cellular processes, and induce oxidative stress in target cells. This chelation mechanism is particularly relevant in its anticancer and antimicrobial activities .

Comparison with Similar Compounds

Uniqueness: Isonicotyl thiosemicarbazone stands out due to its broad spectrum of biological activities and its ability to form stable complexes with transition metals. This versatility makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

(pyridine-4-carbonylamino)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4OS/c8-7(13)11-10-6(12)5-1-3-9-4-2-5/h1-4H,(H,10,12)(H3,8,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXVGIABASNIWKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(=O)NNC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90162585
Record name Isonicotyl thiosemicarbazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90162585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14397-24-1
Record name Isonicotyl thiosemicarbazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014397241
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC14593
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14593
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Isonicotyl thiosemicarbazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90162585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISONICOTYL THIOSEMICARBAZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BB49X70V53
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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